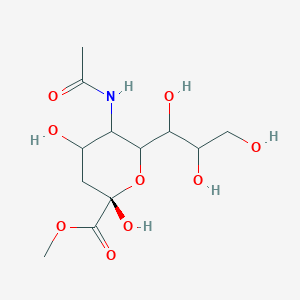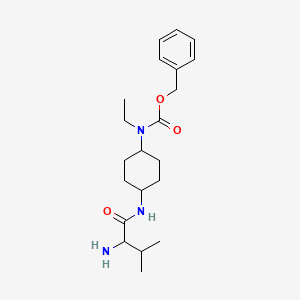
Urs-12-en-3-ol, hexadecanoate, (3beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urs-12-en-3-ol, hexadecanoate, (3beta)-, also known as alpha-Amyrin palmitate, is a naturally occurring triterpenoid ester. It is derived from alpha-Amyrin, a compound found in various plant resins and essential oils. This compound is known for its diverse biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-3-ol, hexadecanoate, (3beta)- typically involves the esterification of alpha-Amyrin with hexadecanoic acid (palmitic acid). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of Urs-12-en-3-ol, hexadecanoate, (3beta)- follows similar principles but on a larger scale. The process involves the esterification of alpha-Amyrin with palmitic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
Urs-12-en-3-ol, hexadecanoate, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
Urs-12-en-3-ol, hexadecanoate, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: Studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Used in the formulation of cosmetics and personal care products due to its skin-soothing properties.
作用機序
The mechanism of action of Urs-12-en-3-ol, hexadecanoate, (3beta)- involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes. These actions contribute to its therapeutic potential in various diseases.
類似化合物との比較
Similar Compounds
Urs-12-en-3-ol, acetate, (3beta)-: Another ester derivative of alpha-Amyrin, known for its similar biological activities.
Urs-12-en-3-ol, (3beta)-: The parent compound, alpha-Amyrin, which is the precursor for various ester derivatives.
Uniqueness
Urs-12-en-3-ol, hexadecanoate, (3beta)- is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and bioavailability. This modification allows it to interact more effectively with lipid membranes and exert its biological effects more efficiently compared to its parent compound or other ester derivatives.
特性
分子式 |
C46H80O2 |
|---|---|
分子量 |
665.1 g/mol |
IUPAC名 |
[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34?,35?,37?,38?,39?,41?,43-,44+,45-,46-/m1/s1 |
InChIキー |
BHPGRVQWTLDDQX-SHFYAQNSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4C(C(CC5)C)C)C)C)C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14786050.png)


![2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)



![2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14786072.png)

![5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-](/img/structure/B14786079.png)
![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14786098.png)

![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)
